molecular formula C10H14ClNO2 B1440948 3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride CAS No. 1332765-59-9

3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride

Cat. No.: B1440948
CAS No.: 1332765-59-9
M. Wt: 215.67 g/mol
InChI Key: WMQAFEGROJLXAR-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by a phenyl ring substituted with a methoxy group and an oxetanamine moiety, which is further modified with a hydrochloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride typically involves multiple steps, starting with the preparation of the core oxetanamine structure. One common approach is the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions. The phenyl ring with the methoxy group can be introduced through a subsequent substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often employing catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The phenyl ring can be oxidized to form derivatives such as quinones.

  • Reduction: The oxetanamine moiety can be reduced to form amines or amides.

  • Substitution: The methoxy group can be substituted with other functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Quinones and other oxidized derivatives.

  • Reduction: Amines, amides, and other reduced forms.

  • Substitution: Derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: Its unique properties make it useful in the creation of advanced materials and coatings.

Mechanism of Action

The mechanism by which 3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride exerts its effects involves interactions with molecular targets and pathways. The oxetanamine moiety can bind to receptors or enzymes, modulating their activity. The methoxy group may enhance the compound's ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride is unique due to its specific structural features. Similar compounds include:

  • 3-(4-Methoxyphenyl)propionic acid: A related compound with a propionic acid group instead of the oxetanamine moiety.

  • 3-(4-Methoxyphenyl)-1-propanol: Another structurally similar compound with a hydroxyl group instead of the amine group.

These compounds differ in their functional groups and, consequently, their chemical properties and applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-12-9-4-2-8(3-5-9)10(11)6-13-7-10;/h2-5H,6-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQAFEGROJLXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(COC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693229
Record name 3-(4-Methoxyphenyl)oxetan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332765-59-9
Record name 3-Oxetanamine, 3-(4-methoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332765-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxyphenyl)oxetan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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